Cas no 2248280-53-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-4-fluorobenzoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-4-fluorobenzoate 化学的及び物理的性質
名前と識別子
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- 2248280-53-5
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-4-fluorobenzoate
- EN300-6514734
-
- インチ: 1S/C15H7ClFNO4/c16-11-7-8(5-6-12(11)17)15(21)22-18-13(19)9-3-1-2-4-10(9)14(18)20/h1-7H
- InChIKey: JDDHZGBFCWZNAJ-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C(=O)ON1C(C2C=CC=CC=2C1=O)=O)F
計算された属性
- 精确分子量: 319.0047636g/mol
- 同位素质量: 319.0047636g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 3
- 複雑さ: 476
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 63.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-4-fluorobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6514734-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-4-fluorobenzoate |
2248280-53-5 | 1g |
$728.0 | 2023-05-31 | ||
Enamine | EN300-6514734-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-4-fluorobenzoate |
2248280-53-5 | 0.25g |
$670.0 | 2023-05-31 | ||
Enamine | EN300-6514734-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-4-fluorobenzoate |
2248280-53-5 | 2.5g |
$1428.0 | 2023-05-31 | ||
Enamine | EN300-6514734-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-4-fluorobenzoate |
2248280-53-5 | 5g |
$2110.0 | 2023-05-31 | ||
Enamine | EN300-6514734-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-4-fluorobenzoate |
2248280-53-5 | 0.1g |
$640.0 | 2023-05-31 | ||
Enamine | EN300-6514734-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-4-fluorobenzoate |
2248280-53-5 | 0.05g |
$612.0 | 2023-05-31 | ||
Enamine | EN300-6514734-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-4-fluorobenzoate |
2248280-53-5 | 0.5g |
$699.0 | 2023-05-31 | ||
Enamine | EN300-6514734-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-4-fluorobenzoate |
2248280-53-5 | 10g |
$3131.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-4-fluorobenzoate 関連文献
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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8. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-4-fluorobenzoateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-4-fluorobenzoate (CAS No. 2248280-53-5) and Its Emerging Applications in Chemical Biology
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-4-fluorobenzoate, identified by the chemical formula CAS No. 2248280-53-5, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to the class of benzoate derivatives, characterized by the presence of a benzene ring substituted with a carboxylate group and additional heterocyclic moieties. The specific arrangement of oxygen atoms, chlorine, and fluorine substituents in its molecular framework endows it with distinct chemical properties that make it a promising candidate for various biological and pharmaceutical applications.
The 1,3-dioxo moiety, also known as a diketone or alpha-lactone structure, is a key feature of this compound that contributes to its reactivity and potential biological activity. This moiety is often involved in hydrogen bonding interactions and can serve as a scaffold for further derivatization, enabling the design of novel molecules with tailored biological properties. In contrast, the 3-chloro-4-fluorobenzene part of the molecule introduces electron-withdrawing effects that modulate the electronic properties of the aromatic system. The presence of both chlorine and fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug development.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to explore the binding interactions of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-4-fluorobenzoate with biological targets at an unprecedented level of detail. Studies have demonstrated that this compound exhibits high affinity for certain enzymes and receptors, making it a potential lead compound for the development of therapeutic agents. For instance, preliminary computational studies suggest that it may interact with enzymes involved in metabolic pathways relevant to inflammation and cancer progression. These findings align with the growing interest in targeting these pathways for therapeutic intervention.
The dihydroisoindole core of the molecule is another noteworthy feature that contributes to its biological relevance. Isoindole derivatives have been extensively studied for their potential applications in medicinal chemistry due to their ability to mimic natural products and bioactive molecules. The dihydro modification introduces additional conformational flexibility, which can be exploited to optimize binding affinity and selectivity. This structural motif has been successfully employed in the development of drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases.
In light of these structural features, researchers have been exploring synthetic strategies to modify 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-4-fluorobenzoate to enhance its pharmacological properties. One particularly promising approach involves functionalizing the benzene ring with additional substituents that can improve solubility or bioavailability. For example, replacing one of the chlorine atoms with a methyl or ethyl group has been shown to enhance metabolic stability while maintaining biological activity. Similarly, introducing hydroxyl or amine groups can increase water solubility, making the compound more suitable for oral or intravenous administration.
The pharmaceutical industry has also shown interest in this compound due to its potential as an intermediate in the synthesis of more complex molecules. Its unique structural framework provides a versatile platform for further chemical modifications, allowing chemists to explore a wide range of pharmacological targets. Additionally, its stability under various reaction conditions makes it an attractive candidate for large-scale synthesis and industrial applications.
From a regulatory perspective, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-4-fluorobenzoate (CAS No. 2248280-53-5) does not fall under any restricted categories or require special handling under current regulations. However, as with any chemical compound intended for use in pharmaceuticals or biotechnology applications, rigorous safety testing is essential before clinical trials or commercialization can proceed. This includes evaluating its toxicity profile, potential side effects, and interactions with other drugs.
The development of new drugs is an iterative process that relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The case of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-ylyl 3-chloro -4-fluorobenzoate exemplifies how structural innovation can drive therapeutic discovery forward by providing novel scaffolds for drug design. As research continues to uncover new biological targets and mechanisms underlying disease pathogenesis, this compound may find utility in treating conditions ranging from chronic inflammatory disorders to rare genetic diseases.
In conclusion, 1 ,3 -dioxo -2 ,3 -dihydro -1 H -isoindol -2 - yl 3 -chlor o -4 -fluorobenzoate ( CAS No .2248280 -53 -5 ) represents an exciting opportunity for further exploration in chemical biology . Its unique structural features , combined with emerging data on its potential biological activities, make it a valuable asset in the quest for novel therapeutics . As research progresses, additional insights into its mechanism(s) of action will undoubtedly expand its therapeutic potential , paving the way for new treatments that address unmet medical needs .
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